molecular formula C10H15F2NO4 B3069861 1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid CAS No. 1000313-01-8

1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid

Cat. No. B3069861
M. Wt: 251.23 g/mol
InChI Key: WTMZYKCXBXPVPT-UHFFFAOYSA-N
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Description

The tert-butoxycarbonyl (Boc) group is a commonly used protective group in peptide synthesis . It’s used for the protection of amino groups and is stable under basic hydrolysis conditions and catalytic reduction conditions . It’s inert against various nucleophiles .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . The ionic liquid demonstrated a catalytic effect and had low viscosity and high thermal stability .


Molecular Structure Analysis

The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions . It’s inert against various nucleophiles .


Chemical Reactions Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid .

Scientific Research Applications

Coupling Reactions and Synthesis

1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid and its derivatives have been utilized in various coupling reactions and synthesis processes. Wustrow and Wise (1991) demonstrated its application in coupling reactions with substituted arylboronic acids to produce tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991). Additionally, tert-butoxycarbonylation reagents like BBDI have been utilized for chemoselective reactions under mild conditions, as shown by Saito, Ouchi, and Takahata (2006) (Saito, Ouchi, & Takahata, 2006).

Crystal Structure Analysis

The study of crystal structures of derivatives of this compound has provided insights into molecular conformations and interactions. Naveen et al. (2007) synthesized tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate and analyzed its crystal structure, revealing intermolecular hydrogen bonds (Naveen et al., 2007).

Applications in Amino Acid Derivatives

This compound has been instrumental in the asymmetric synthesis of amino acid derivatives. For example, Xue et al. (2002) described its use in the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives (Xue et al., 2002).

Safety And Hazards

Boc-protected compounds can cause skin irritation and serious eye irritation . They should be handled with care, using personal protective equipment, and avoiding dust formation and breathing vapors, mist, or gas .

Future Directions

To expand the applicability of amino acid ionic liquids (AAILs), a series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) have been prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

properties

IUPAC Name

4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-5-10(11,12)4-6(13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMZYKCXBXPVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid

CAS RN

1000313-01-8
Record name 1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a stirred solution of methyl 1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylate (885 mg, 3.34 mmol) in THF (25 ml) was added 0.25 N NaOH (26.7 ml, 6.67 mmol) and the stirring was continued for 1 h. The mixture was poured into 1 N HCl (100 ml) and extracted with CHCl3 (2×200 ml). The combined extracts were washed with brine (100 ml), dried over MgSO4, and evaporated to give 1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid (775 mg, 92%) as a yellow crystalline solid. mp 113–117° C.; 1H-NMR (CDCl3) δ 1.44 and 1.49 (s, each, total 9 H), 2.53–2.80 (m, 2 H), 3.71–3.90 (m, 2 H), 4.20–4.61 (m, 1 H); MS (FAB) m/z, 252 (M++1); Anal. Calcd for C10H15F2O4: C, 47.81; H, 6.02; N, 5.58. Found: C, 48.06; H, 6.05; N, 5.45.
Quantity
885 mg
Type
reactant
Reaction Step One
Name
Quantity
26.7 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4,4-Difluoro-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester (Example 14a, 7.53 g, 28.403 mmol) was dissolved in acetonitrile (330 mL) and a solution of lithium hydroxide (1.36 g, 56.807 mmol) in water (110 mL) was added. After stirring for 16 h at 25° C., the acetonitrile was removed in vacuo and the aqueous phase was slowly acidified with 1.0 M aqueous hydrochloric acid solution until a precipitate formed. The product was extracted into ethyl acetate (3×50 mL) and the combined organic layers were dried over sodium sulfate and filtered. The solvent was removed in vacuo to afford the desired product, 4,4-difluoro-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester (1.54 g, 6.13 mmol, 95.6% yield) as a brittle, tan solid, which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ: 1.51 (9H, s), 2.50-2.84 (2H, m), 3.71-3.90 (2H, m), 6.73 (1H, bs).
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
Name
Quantity
110 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid
Reactant of Route 3
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1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid
Reactant of Route 5
1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid
Reactant of Route 6
1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid

Citations

For This Compound
3
Citations
K Liu, D Li, W Zheng, M Shi, Y Chen… - Journal of Medicinal …, 2021 - ACS Publications
Guided by molecular docking, a commonly used open-chain linker was cyclized into a five-membered pyrrolidine to lock the overall conformation of the propeller-shaped molecule. …
Number of citations: 20 pubs.acs.org
E Lorthiois, K Anderson, A Vulpetti… - Journal of medicinal …, 2017 - ACS Publications
The highly specific S1 serine protease factor D (FD) plays a central role in the amplification of the complement alternative pathway (AP) of the innate immune system. Genetic …
Number of citations: 32 pubs.acs.org
C Huang, R Zeng, J Qiao, B Quan, R Luo… - European Journal of …, 2023 - Elsevier
The SARS-CoV-2 main protease (M pro , also named 3CL pro ) is a promising antiviral target against COVID-19 due to its functional importance in viral replication and transcription. …
Number of citations: 2 www.sciencedirect.com

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